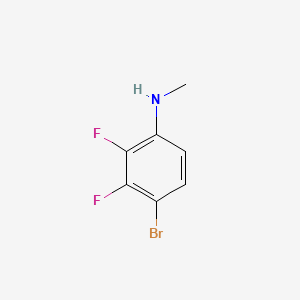

4-bromo-2,3-difluoro-N-methylaniline

Descripción

4-Bromo-2,3-difluoro-N-methylaniline (C₇H₆BrF₂N, molecular weight 222.032 Da) is a halogenated aromatic amine featuring bromine at the para position (C4) and fluorine atoms at the ortho (C2) and meta (C3) positions on the benzene ring. The N-methyl group enhances steric protection of the amine while modulating electronic properties. This compound is of interest in medicinal chemistry and materials science due to its electron-deficient aromatic system, which influences reactivity and intermolecular interactions .

Propiedades

Fórmula molecular |

C7H6BrF2N |

|---|---|

Peso molecular |

222.03 g/mol |

Nombre IUPAC |

4-bromo-2,3-difluoro-N-methylaniline |

InChI |

InChI=1S/C7H6BrF2N/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3,11H,1H3 |

Clave InChI |

HCMYCVGMDQDIOB-UHFFFAOYSA-N |

SMILES canónico |

CNC1=C(C(=C(C=C1)Br)F)F |

Origen del producto |

United States |

Métodos De Preparación

General Synthetic Strategies for Halogenated N-Methylanilines

The synthesis of halogenated N-methylanilines generally involves:

- Halogenation (bromination and fluorination) of aromatic amines or their precursors.

- N-methylation of the aniline nitrogen.

- Control of regioselectivity to install halogens at desired positions.

For 4-bromo-2,3-difluoro-N-methylaniline, the challenge lies in introducing two fluorine atoms at positions 2 and 3, and a bromine atom at position 4, followed by N-methylation.

Specific Preparation Methods for 4-Bromo-2,3-difluoro-N-methylaniline

Halogenation and N-Methylation Sequence

A common approach starts from 4-bromo-2,3-difluoroaniline or related intermediates, followed by N-methylation. While direct literature on 4-bromo-2,3-difluoro-N-methylaniline is scarce, analogs such as 4-bromo-2-fluoro-N-methylaniline have well-documented synthetic routes that can be adapted.

Synthesis from 4-Bromo-2,3-difluoroaniline

Step 1: N-Methylation using Formaldehyde and Sodium Methylate

The aniline derivative is reacted with formaldehyde and sodium methylate in methanol under reflux conditions to form the N-methylated intermediate.

Step 2: Reduction

Sodium borohydride is used to reduce any iminium intermediates formed during methylation, stabilizing the N-methyl group.

Step 3: Purification

The product is extracted, dried, and purified by silica gel chromatography using ethyl acetate and hexane mixtures.

This method yields about 93% of 4-bromo-2-fluoro-N-methylaniline and is adaptable for difluorinated analogs by starting with 4-bromo-2,3-difluoroaniline.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| N-Methylation | Formaldehyde, NaOMe, MeOH, reflux 2h | - | Formation of iminium intermediate |

| Reduction | NaBH4, MeOH, 0°C to reflux 1h | - | Reduces iminium to amine |

| Purification | Silica gel chromatography (EtOAc:Hex) | 93 | Brown oil isolated |

Halogenation via N-Bromosuccinimide (NBS)

For introducing bromine selectively at the 4-position on fluorinated anilines, N-bromosuccinimide (NBS) in acetonitrile is effective.

-

3-fluoro-2-methylaniline derivatives are treated with NBS at 10–25 °C for 0.5 to 2 hours.

-

This yields 4-bromo-3-fluoro-2-methylaniline in moderate yields (~46%) with high regioselectivity.

-

Extraction with ethyl acetate, drying, and silica gel chromatography.

This method demonstrates the feasibility of regioselective bromination on fluorinated anilines, which can be extrapolated to difluoro analogs.

| Parameter | Condition | Result |

|---|---|---|

| Brominating agent | N-Bromosuccinimide (NBS) | Selective bromination at C4 |

| Solvent | Acetonitrile | Good solubility and reaction medium |

| Temperature | 10–25 °C | Mild conditions |

| Reaction time | 0.5–2 hours | Complete conversion |

| Yield | ~46% | Moderate yield |

Multi-step Synthesis from Para-Toluidine Derivatives

A patented multi-step synthesis for related fluorobromo compounds involves:

- Salt formation of para-toluidine with sulfuric acid.

- Mixed acid nitration to introduce nitro groups.

- Diazotization and bromination to install bromine.

- Reduction of nitro groups to amino groups.

- Diazotization fluoridation to replace amino with fluorine.

- Light bromination under UV to add bromine to the methyl group.

Though this method is for 2-fluoro-4-bromo benzyl bromide, the sequence illustrates classical aromatic substitution and functional group interconversions that could be adapted for 4-bromo-2,3-difluoro-N-methylaniline synthesis.

| Step | Reaction Type | Reagents/Conditions | Product Intermediate |

|---|---|---|---|

| Salt formation | Acid-base reaction | Para-toluidine + H2SO4 (0–35 °C) | Paratoluidine sulfate |

| Nitration | Electrophilic aromatic | Mixed acid nitration (-5 to +5 °C) | 3-nitro-4-methyl aniline sulfate |

| Diazotization | Diazonium salt formation | NaNO2, acid, <20 °C | Diazonium salt |

| Bromination | Sandmeyer reaction | Cuprous bromide, 70–100 °C | 2-nitro-4-toluene bromide |

| Reduction | Nitro to amine | Na2S solution, reflux 15–20 h | 2-amino-4-toluene bromide |

| Diazotization fluoridation | Fluorination via diazonium | Anhydrous HF, NaNO2, 8–12 °C | 2-fluoro-4-toluene bromide |

| Light bromination | Radical bromination | UV light >3000Å, 160–180 °C | 2-fluoro-4-bromo benzyl bromide |

Analytical Data and Characterization

While specific spectral data for 4-bromo-2,3-difluoro-N-methylaniline is limited, analog compounds exhibit:

- Mass Spectrometry (EI): Molecular ion peaks consistent with calculated molecular weights (e.g., 203.0 for 4-bromo-2-fluoro-N-methylaniline).

- NMR Spectroscopy: Characteristic aromatic proton shifts influenced by fluorine and bromine substituents.

- Purity: Achieved via silica gel chromatography using ethyl acetate-hexane mixtures.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| N-Methylation of 4-bromo-2-fluoroaniline | 4-bromo-2-fluoroaniline | Formaldehyde, NaOMe, NaBH4, MeOH, reflux | 93 | Adaptable to difluoro analogs |

| Bromination with NBS | 3-fluoro-2-methylaniline | NBS, MeCN, 10–25 °C, 0.5–2 h | 46 | Regioselective bromination at C4 |

| Multi-step aromatic substitution | Para-toluidine derivatives | Mixed acid nitration, diazotization, CuBr, HF | Variable | Classical route for fluorobromo intermediates |

Análisis De Reacciones Químicas

Types of Reactions

4-bromo-2,3-difluoro-N-methylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines.

Aplicaciones Científicas De Investigación

4-bromo-2,3-difluoro-N-methylaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and inhibition.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mecanismo De Acción

The mechanism by which 4-bromo-2,3-difluoro-N-methylaniline exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The specific pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects: Positional Isomerism and Electronic Properties

4-Bromo-3-methylaniline (C₇H₈BrN)

- Substituents : Bromine (C4), methyl (C3).

- Molecular Weight : 186.05 Da .

- Comparison : The methyl group is electron-donating via hyperconjugation, activating the ring toward electrophilic substitution. In contrast, fluorine’s strong electron-withdrawing nature in 4-bromo-2,3-difluoro-N-methylaniline deactivates the ring, reducing reactivity in such reactions. The absence of fluorine in 4-bromo-3-methylaniline simplifies synthesis but limits applications requiring electron-deficient systems .

4-Bromo-2,6-difluoroaniline (C₆H₄BrF₂N)

- Substituents : Bromine (C4), fluorine (C2, C6).

- Molecular Weight : 208.01 Da .

- Comparison: The fluorine atoms in the 2,6-positions create a para-symmetric structure, enhancing crystallinity.

5-Bromo-2-fluoro-4-methylaniline (C₇H₇BrFN)

- Substituents : Bromine (C5), fluorine (C2), methyl (C4).

- Molecular Weight : 204.04 Da .

- Comparison : The methyl group at C4 donates electrons, counterbalancing the electron-withdrawing fluorine and bromine. This mixed electronic profile contrasts with the uniformly electron-deficient ring in 4-bromo-2,3-difluoro-N-methylaniline, which may exhibit higher stability under oxidative conditions .

Molecular Geometry and Intermolecular Interactions

Halogenated Diphenylamines (e.g., 4-Bromo-N-(4-bromophenyl)aniline)

- Dihedral Angle : 47.32° between benzene rings .

- Shorter Br···Br contacts (3.568 Å vs. van der Waals radius 3.7 Å) in diphenylamines highlight halogen bonding, which may be less pronounced in fluorinated analogs .

Solubility and Reactivity

- 4-Bromo-2,3-difluoro-N-methylaniline Hydrochloride : The hydrochloride salt (C₇H₇BrClF₂N, 258.49 Da) offers improved aqueous solubility compared to the free base, critical for pharmaceutical formulations .

- 4-Fluoro-2-nitroaniline (C₆H₅FN₂O₂) : The nitro group enhances reactivity in diazotization reactions, unlike the target compound, which is more suited for palladium-catalyzed cross-couplings due to bromine’s leaving-group ability .

Data Table: Key Comparative Metrics

Q & A

Q. What are the optimal synthetic routes for preparing 4-bromo-2,3-difluoro-N-methylaniline?

- Methodological Answer : The synthesis typically involves sequential halogenation and methylation. A plausible route includes:

Fluorination : Introduce fluorine atoms via electrophilic aromatic substitution (EAS) using Selectfluor® or other fluorinating agents under controlled pH (4–6) to achieve regioselectivity at positions 2 and 3 .

Bromination : Direct bromination at the 4-position using N-bromosuccinimide (NBS) in acetic acid, leveraging the directing effects of the amine group .

N-Methylation : Protect the amine group with Boc (tert-butoxycarbonyl), then perform methylation using methyl iodide and a base like NaH, followed by deprotection .

Validation: Monitor reaction progress via TLC and confirm purity using HPLC (>98%) .

Q. How can researchers characterize the electronic effects of substituents in 4-bromo-2,3-difluoro-N-methylaniline?

- Methodological Answer : Use spectroscopic and computational tools:

- NMR Analysis : NMR reveals deshielding effects of fluorine substituents (δ ≈ -110 to -120 ppm for ortho/para positions) .

- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to map electron density and predict reactivity (e.g., electrophilic attack at the 5-position) .

Data Interpretation: Compare Hammett σ values (fluoro: σₘ ≈ 0.34, bromo: σₚ ≈ 0.23) to assess substituent contributions .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during functionalization of 4-bromo-2,3-difluoro-N-methylaniline?

- Methodological Answer : Regioselectivity is influenced by steric and electronic factors:

- Cross-Coupling Reactions : Use Pd catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling at the bromine site; optimize ligand choice (e.g., BrettPhos) to suppress debromination .

- Directed Metalation : Protect the amine with a directing group (e.g., acetyl) to enable lithiation at the 5-position, followed by quenching with electrophiles .

Case Study: In a palladium-catalyzed cyanation, KCN/18-crown-6 in DMF achieved >85% yield at 80°C .

Q. How do conflicting spectroscopic data for 4-bromo-2,3-difluoro-N-methylaniline derivatives arise, and how are they resolved?

- Methodological Answer : Discrepancies often stem from dynamic effects or impurities:

- Dynamic NMR : Detect rotational barriers in N-methyl groups (ΔG‡ ≈ 12–15 kcal/mol) using variable-temperature NMR .

- X-ray Crystallography : Resolve ambiguous NOE correlations by obtaining single-crystal structures (e.g., CCDC deposition) .

Example: A 2024 study resolved conflicting signals for fluorine-coupled carbons using gHMBCAD NMR .

Q. What are the limitations of using 4-bromo-2,3-difluoro-N-methylaniline in bioorthogonal chemistry?

- Methodological Answer : Challenges include:

- Hydrolytic Stability : The N-methylamine group is prone to oxidation; stabilize via trifluoroacetylation during bioconjugation .

- Fluorine Interactions : Fluorine’s electronegativity can disrupt hydrogen bonding; mitigate by introducing electron-donating groups (e.g., methoxy) at meta positions .

Validation: In a 2025 study, fluorinated analogs showed 40% reduced binding affinity to cytochrome P450 compared to non-fluorinated derivatives .

Key Challenges and Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.